

Application Notes: Using Ethylenebis(oxy)bis(sodium) for Preventing Sample Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethylenebis(oxy)bis(sodium)	
Cat. No.:	B15351903	Get Quote

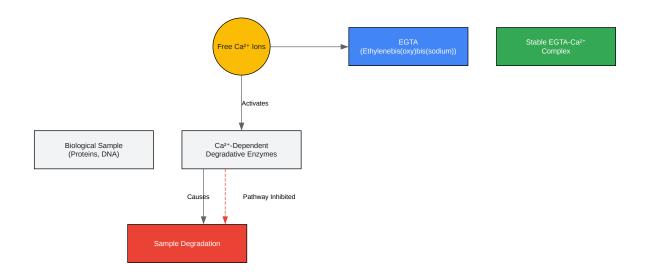
Audience: Researchers, scientists, and drug development professionals.

Introduction **Ethylenebis(oxy)bis(sodium)**, the tetrasodium salt of EGTA (ethylene glycolbis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), is a powerful chelating agent crucial for preserving the integrity of biological samples. Its primary function is to selectively bind, or chelate, free calcium ions (Ca²⁺). This property is invaluable in research and drug development, as many degradative enzymes, such as specific proteases and nucleases, require calcium as a cofactor for their activity. By sequestering Ca²⁺, EGTA effectively inhibits these enzymes, preventing the degradation of sensitive proteins, nucleic acids, and other cellular components during experimental procedures.

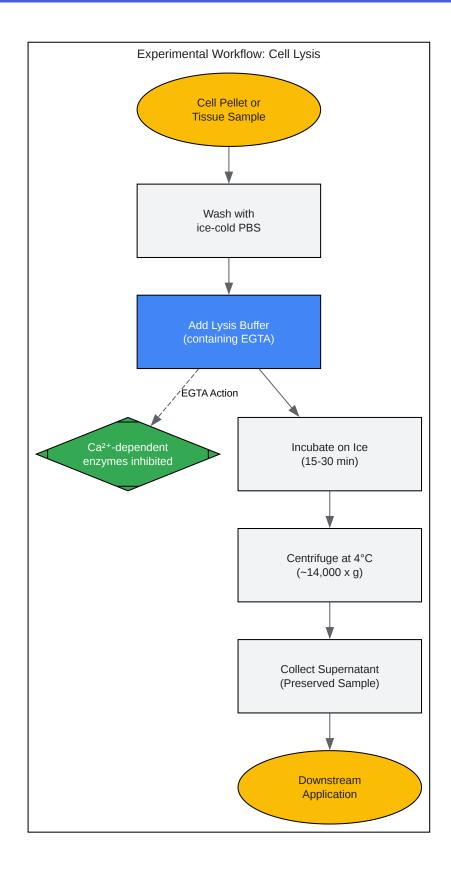
One of the key advantages of EGTA over other common chelators like EDTA is its significantly higher affinity for calcium ions compared to magnesium ions (Mg²⁺). This selectivity is critical in biological systems, where Mg²⁺ concentrations are typically a thousand times higher than Ca²⁺ and are essential for maintaining the activity of many other vital enzymes and cellular structures.

Mechanism of Action

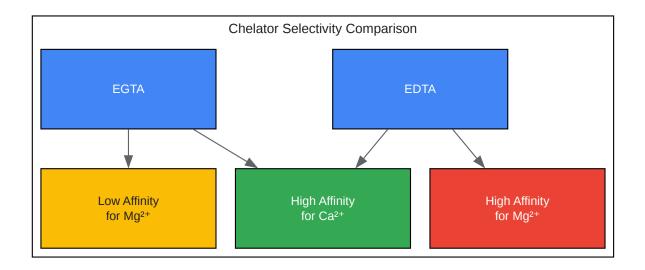
The preservative effect of EGTA is achieved by disrupting the calcium-dependent activation of degradative enzymes. In the absence of a chelator, free Ca²⁺ ions in a sample can bind to calcium-dependent enzymes, activating them and initiating the breakdown of target molecules



Methodological & Application


Check Availability & Pricing

like proteins and DNA. EGTA intervenes by forming a stable complex with Ca²⁺ ions, effectively reducing their free concentration to a level where they can no longer activate these enzymes. This process safeguards the sample's integrity for downstream analysis.



Click to download full resolution via product page

• To cite this document: BenchChem. [Application Notes: Using Ethylenebis(oxy)bis(sodium) for Preventing Sample Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15351903#using-ethylenebis-oxy-bis-sodium-for-preventing-sample-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com